molecular formula C14H10F2N2O2 B12690446 Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- CAS No. 57160-53-9

Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)-

Cat. No.: B12690446
CAS No.: 57160-53-9
M. Wt: 276.24 g/mol
InChI Key: ZBOJAMGIFGSVFF-UHFFFAOYSA-N
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Description

Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- is a chemical compound with the molecular formula C13H8F2N2O2 It is a derivative of benzamide, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring and a phenylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- can be synthesized through the hydrolysis of 2,6-difluorobenzonitrile. The reaction involves the conversion of the nitrile group to an amide group under acidic or basic conditions. The general reaction scheme is as follows:

  • Hydrolysis of 2,6-difluorobenzonitrile

      Reagents: Water, acid or base (e.g., hydrochloric acid or sodium hydroxide)

      Conditions: Heating under reflux

      Product: 2,6-difluorobenzamide

  • Formation of Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)-

      Reagents: 2,6-difluorobenzamide, phenyl isocyanate

      Conditions: Room temperature, solvent (e.g., dichloromethane)

      Product: Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)-

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Halogens, nucleophiles

      Conditions: Room temperature or elevated temperatures

      Products: Substituted benzamides

  • Oxidation Reactions

      Reagents: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives

  • Reduction Reactions

      Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

      Conditions: Solvent (e.g., ether, ethanol)

      Products: Reduced derivatives

Common Reagents and Conditions

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium

    Reduction: Lithium aluminum hydride, sodium borohydride, ether or ethanol as solvent

Major Products

The major products formed from these reactions include various substituted benzamides, oxidized derivatives, and reduced derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- has several scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as an inhibitor of bacterial cell division proteins, such as FtsZ.
    • Studied for its effects on various biological pathways and processes.
  • Medicine

    • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
    • Used in drug development and screening assays.
  • Industry

    • Utilized in the production of pesticides and insecticides.
    • Applied in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the bacterial cell division protein FtsZ, which is essential for bacterial cytokinesis. By binding to FtsZ, the compound disrupts the formation of the Z-ring, thereby preventing cell division and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: A simpler derivative with only two fluorine atoms on the benzene ring.

    N-(2-fluorophenyl)-2,6-difluorobenzamide: A related compound with an additional fluorine atom on the phenyl ring.

    2,6-Difluoro-N-methylbenzamide: A methylated derivative of 2,6-difluorobenzamide.

Uniqueness

Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- is unique due to the presence of both the difluorobenzamide and phenylamino carbonyl groups, which confer distinct chemical and biological properties. Its ability to inhibit bacterial cell division proteins, such as FtsZ, sets it apart from other similar compounds and highlights its potential as a valuable research tool and therapeutic agent.

Properties

CAS No.

57160-53-9

Molecular Formula

C14H10F2N2O2

Molecular Weight

276.24 g/mol

IUPAC Name

2,6-difluoro-N-(phenylcarbamoyl)benzamide

InChI

InChI=1S/C14H10F2N2O2/c15-10-7-4-8-11(16)12(10)13(19)18-14(20)17-9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20)

InChI Key

ZBOJAMGIFGSVFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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